The synthesis of 3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid typically involves several key steps:
The molecular structure of 3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid features several significant components:
3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid can undergo various chemical reactions:
The mechanism of action for 3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid involves its interaction with biological targets:
Studies on similar compounds suggest that modifications to the phenyl ring can significantly affect pharmacological properties such as potency and selectivity .
The physical and chemical properties of 3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid include:
3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid has several scientific applications:
The strategic disconnection of 3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid begins with identifying three key synthons: the β-branched alkyl chain, the 3-bromophenyl moiety, and the tert-butoxycarbonyl (Boc)-protected amine. The carboxylic acid functionality suggests late-stage hydrolysis of an ester precursor, while the stereogenic center at C2 necessitates asymmetric synthesis strategies. The aryl halide group (3-bromophenyl) serves as both a synthetic handle for cross-coupling reactions and a conformational constraint. Retrosynthetically, the molecule fragments into 3-bromophenylacetone as the aryl donor, a glycine equivalent for the amino acid backbone, and di-tert-butyl dicarbonate (Boc₂O) as the protecting group reagent [1] [7].
Critical retrosynthetic considerations include:
Table 1: Retrosynthetic Disconnections for Target Molecule
Synthon | Precursor Options | Key Considerations |
---|---|---|
Boc-Amine | Di-tert-butyl dicarbonate | Chemoselectivity over other nucleophiles |
3-Bromophenyl moiety | 3-Bromophenylacetaldehyde or bromophenylacetone | Compatibility with enolate chemistry |
β-Branched chain | L- or D-valine derivatives | Stereointegrity during homologation |
Boc protection of the α-amino group in 3-(3-bromophenyl)-2-aminobutanoic acid intermediates employs Boc₂O under nucleophilic catalysis. 4-Dimethylaminopyridine (DMAP) at 0.1–1 mol% accelerates carbamate formation by generating a reactive N-Boc-DMAP complex, achieving >95% yield within 2 hours at 25°C in aprotic solvents like tetrahydrofuran or N,N-dimethylformamide. This method prevents N,O-bis-Boc byproducts common in uncatalyzed reactions [4] [7]. The Boc group’s acid lability enables selective deprotection without disrupting acid-labile bonds (e.g., ester linkages). Optimal cleavage uses trimethylsilyl triflate (TMSOTf) in dichloromethane (0°C to 25°C, 1–2 hours), which minimizes racemization and reduces resin cleavage in solid-phase synthesis to <10% [8].
Table 2: Boc Protection/Deprotection Conditions for Bromophenyl Butanoic Acids
Step | Reagent System | Conditions | Yield | Side Products |
---|---|---|---|---|
Protection | Boc₂O (1.2 eq), DMAP (0.1 eq), THF | 25°C, 2 h | 95–98% | <2% O-acyl impurity |
Deprotection | TMSOTf (1.5 eq), 2,6-Lutidine (3 eq), DCM | 0°C → 25°C, 1 h | 90–93% | <10% resin cleavage (SPPS) |
Acidolysis | TFA/DCM (1:1) | 25°C, 30 min | 85–90% | tert-butyl cation adducts |
Key findings:
Solid-Phase Peptide Synthesis (SPPS) using Wang resin enables rapid assembly of Boc-protected bromophenyl amino acids. The carboxylic acid is anchored as a benzyl ester, permitting Boc deprotection with TMSOTf without resin cleavage. This approach achieves 85–92% yield per coupling cycle with <5% racemization when using O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) activation [5] [6]. However, the steric bulk of the 3-bromophenyl group reduces coupling efficiency to 70–75% for β-branched analogs, necessitating extended reaction times (12–24 hours).
In contrast, solution-phase synthesis employs Schöllkopf’s bis-lactim ether for asymmetric alkylation. 3-Bromophenylacetone undergoes enantioselective addition to the glycine-derived lactim, yielding (2S)-3-(3-bromophenyl)-2-aminobutanoic acid after hydrolysis. Subsequent Boc protection provides the target in 5 linear steps with 40% overall yield and >99% ee [9].
Table 3: Comparative Analysis of Solid-Phase vs. Solution-Phase Approaches
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Anchoring Point | C-terminal carboxyl → Wang resin | None |
Boc Deprotection | TMSOTf/DCM (resin-stable) | TFA/DCM |
Coupling Agent | HATU/DIEA | DCC/HOBt |
Racemization | <5% per step | <2% overall |
Overall Yield | 65–70% (4 steps) | 40–45% (5 steps) |
Scale-Up Feasibility | Limited (≤10 mmol) | Multi-gram (≤100 g) |
Notably, hybrid strategies integrate SPPS for backbone assembly and solution-phase for late-stage bromophenyl functionalization. For example, Suzuki-Miyaura coupling of resin-bound bromophenyl derivatives with arylboronic acids uses Pd-XPhos G2 precatalyst, achieving >90% conversion without Boc cleavage [5].
Enantioselective construction of the C2 stereocenter employs three catalytic strategies:
Biocatalytic Dynamic Kinetic Resolution (DKR)
Engineered ω-transaminases from Sphaerobacter thermophilus catalyze the amination of 3-(3-bromophenyl)-2-oxobutanoic acid using L-alanine as the amine donor. The optimal mutant (F87A/S189R) achieves >95% conversion and 99% ee at 50°C by simultaneously resolving the racemic substrate and shifting the keto-enol equilibrium. This DKR process tolerates the electron-deficient bromophenyl group, which enhances substrate binding via π-stacking with the enzyme’s Phe residue [9].
Asymmetric Hydrogenation
Rhodium complexes with DuPhos ligands hydrogenate enolizable α-acylamino acrylates. For N-Boc-3-(3-bromophenyl)-2-acetamido-but-2-enoate, (S,S)-Et-DuPhos-Rh affords the syn-β-branched amino acid in 96% ee and >20:1 diastereoselectivity. Key to success is Boc-directed chelation: The carbamate carbonyl coordinates rhodium, locking the substrate conformation to favor si-face delivery of hydrogen [9].
Phase-Transfer Catalysis (PTC)
N-Boc-3-(3-bromophenyl)-2-oxobutanoic acid undergoes enantioselective reductive amination under Maruoka catalyst (C2-symmetric chiral ammonium salt). Sodium borohydride reduces the imine formed in situ with benzylamine, delivering the (R)-amine in 90% ee at −40°C. The bromine atom’s halogen bonding with the catalyst’s binaphthyl cavity enhances stereocontrol [8].
Table 4: Catalytic Systems for Stereoselective Amination
Method | Catalyst/Enzyme | Substrate | ee | Diastereoselectivity |
---|---|---|---|---|
Biocatalytic DKR | S. thermophilus ω-TA (F87A/S189R) | 3-(3-Bromophenyl)-2-oxobutanoic acid | 99% | N/A |
Asymmetric Hydrogenation | (S,S)-Et-DuPhos-Rh | N-Boc-α-acetamido acrylate | 96% | >20:1 (syn) |
Phase-Transfer Catalysis | Maruoka C2-symmetric ammonium salt | N-Boc-2-oxobutanoic acid | 90% | N/A |
Optimization insights:
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8